5-(Quinolin-8-yl)pentan-2-one
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Overview
Description
5-(Quinolin-8-yl)pentan-2-one is an organic compound that features a quinoline ring attached to a pentanone chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-yl)pentan-2-one typically involves the formation of the quinoline ring followed by the attachment of the pentanone chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used . These methods allow for the large-scale production of quinoline derivatives with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-(Quinolin-8-yl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-yl)pentan-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinolin-2-one: Known for its applications in medicinal chemistry.
Phenanthridin-6-one: Another heterocyclic compound with significant biological activities.
Uniqueness
5-(Quinolin-8-yl)pentan-2-one is unique due to its specific structure, which combines the quinoline ring with a pentanone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
920491-96-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
5-quinolin-8-ylpentan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |
InChI Key |
OZAWHYUVWYCYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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